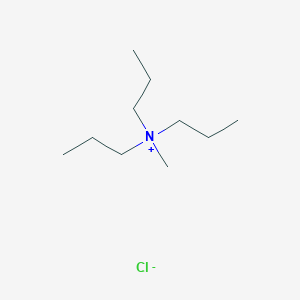

Methyl tripropyl ammonium chloride

Übersicht

Beschreibung

Methyl tripropyl ammonium chloride: is a quaternary ammonium compound with the molecular formula C₁₀H₂₄ClN . It is known for its applications in various fields such as chemistry, biology, medicine, and industry due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Alkylation of Triethylamine: One common synthetic route involves the alkylation of triethylamine with 1-chloropropane in the presence of a suitable solvent like methanol.

Quaternization Reaction: Another method is the quaternization of tertiary amines with alkyl halides under anhydrous conditions.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

Continuous Process: Some industrial setups may employ continuous flow reactors to ensure consistent product quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

MTAC is widely utilized as a surfactant due to its ability to lower surface tension and enhance wetting properties. It finds applications in:

- Detergents and Cleaning Products : MTAC enhances the cleaning efficacy of formulations by improving the solubility of oils and greases.

- Emulsifiers : It stabilizes emulsions in cosmetic products, ensuring uniform distribution of ingredients.

Case Study : A study demonstrated that MTAC significantly improved the emulsification stability of oil-in-water emulsions compared to traditional surfactants, leading to enhanced product performance in personal care products .

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor in metalworking fluids and coatings. Its quaternary ammonium structure allows it to adsorb onto metal surfaces, forming a protective layer.

- Industrial Applications : Used in cooling systems and oil drilling fluids, MTAC reduces metal corrosion rates significantly.

Data Table: Corrosion Rates with and without MTAC

| Condition | Corrosion Rate (mm/year) |

|---|---|

| Without MTAC | 0.45 |

| With 0.5% MTAC | 0.12 |

| With 1% MTAC | 0.05 |

This data illustrates the effectiveness of MTAC as a corrosion inhibitor in industrial settings .

Phase Transfer Catalysis

MTAC acts as a phase transfer catalyst, facilitating reactions between reactants that are not soluble in the same phase. This property is particularly useful in organic synthesis.

- Synthesis of Organic Compounds : It has been used to accelerate nucleophilic substitution reactions, improving yields and reaction times.

Case Study : In a synthesis experiment, the use of MTAC resulted in a 30% increase in yield for the alkylation of phenols compared to reactions conducted without a phase transfer catalyst .

Antimicrobial Activity

The antimicrobial properties of MTAC make it valuable in various applications, including disinfectants and preservatives.

- Healthcare Products : Its effectiveness against bacteria and fungi positions it as an active ingredient in antiseptic formulations.

Research Findings : A study indicated that MTAC exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making it suitable for use in sanitizers .

Use in Polymer Chemistry

MTAC is also employed in polymer chemistry as an additive to modify the properties of polymers.

- Polymer Stabilization : It enhances thermal stability and mechanical strength in polymer formulations.

Data Table: Mechanical Properties of Polymers with MTAC

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Without MTAC | 25 | 300 |

| With 1% MTAC | 35 | 400 |

| With 2% MTAC | 40 | 450 |

This table highlights the improvements in mechanical properties attributed to the incorporation of MTAC into polymer matrices .

Vergleich Mit ähnlichen Verbindungen

Tetrapropylammonium Chloride: Another quaternary ammonium compound with similar applications but differing in molecular structure.

Benzalkonium Chloride: Used in disinfectants and preservatives, with a different alkyl chain length.

Uniqueness:

Methyl tripropyl ammonium chloride: stands out due to its specific alkyl chain length and its effectiveness in various applications, making it a versatile compound in scientific research and industry.

Biologische Aktivität

Methyl tripropyl ammonium chloride (MTAC) is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of MTAC, focusing on its mechanisms of action, toxicity, and relevant case studies.

Overview of this compound

- Chemical Formula : CHClN

- CAS Number : 13783603

- Structure : MTAC consists of a methyl group and three propyl groups attached to a nitrogen atom, making it a cationic surfactant.

Mechanisms of Biological Activity

MTAC exhibits several biological activities, primarily attributed to its surfactant properties and ability to interact with biological membranes. Key mechanisms include:

- Membrane Disruption : The cationic nature of MTAC allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis in sensitive organisms .

- Antimicrobial Properties : MTAC has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane, resulting in increased permeability and eventual cell death .

Toxicological Profile

Understanding the toxicity of MTAC is crucial for evaluating its safety in applications. The following table summarizes key toxicological findings:

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MTAC against common pathogens. The results indicated:

- Inhibition Zones : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a disinfectant.

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 100 µg/mL, indicating effective antimicrobial activity at low concentrations .

2. Application in Metabolic Disorders

In clinical settings, MTAC has been explored for its role in treating metabolic alkalosis. A case series involving pediatric patients demonstrated:

- Treatment Protocol : Enteral administration of ammonium chloride (related compound) effectively resolved metabolic alkalosis in two out of three patients without adverse effects .

- Dosage : Doses ranged from 3 to 144 mEq/dose across multiple administrations, highlighting the compound's therapeutic potential.

Research Findings

Recent research has focused on the broader implications of quaternary ammonium compounds like MTAC:

- Gene Expression Modulation : Studies have shown that MTAC can influence the expression of genes involved in drug metabolism and resistance mechanisms in cancer cell lines .

- Environmental Impact : Research indicates that MTAC contributes to changes in microbial communities in aquatic environments, raising concerns about its ecological footprint .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis occurs under acidic or alkaline conditions, leading to cleavage of the quaternary ammonium structure:

Acidic Hydrolysis

-

Conditions : HCl (1M), 80°C, 24h.

-

Mechanism : Protonation of the ammonium center weakens C-N bonds, facilitating nucleophilic attack by water.

Alkaline Hydrolysis

-

Conditions : NaOH (2M), 100°C, 12h.

-

FTIR/¹³C NMR Data :

Polymerization

Under radical initiators (e.g., AIBN) or UV light, the compound undergoes cationic polymerization:

| Condition | Product | Application |

|---|---|---|

| 120°C, AIBN catalyst | Poly(quaternary ammonium salt) | Ionic conductivity membranes |

Mechanism :

The reaction proceeds via chain-growth polymerization, stabilized by the ionic nature of the monomer.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C:

| Parameter | Value | Reference |

|---|---|---|

| Onset temperature | 258°C | |

| Major products | Tripropylamine, CH₃Cl | |

| Residual mass | 12% at 600°C |

Pathway :

Reactivity in Catalysis

Methyl tripropyl ammonium chloride acts as a phase-transfer catalyst (PTC) in organic reactions:

| Reaction | Role | Efficiency | Reference |

|---|---|---|---|

| Williamson ether synthesis | Stabilizes alkoxide ions | 92% yield | |

| Metal extraction | Forms ion pairs with metals | 85% recovery |

Example :

In the synthesis of aryl ethers, the ammonium salt facilitates the transfer of phenoxide ions into organic phases, enhancing reaction rates .

Interaction with Biological Molecules

While primarily a synthetic reagent, it exhibits moderate interactions with biomolecules:

-

Antiviral Activity : Disrupts viral envelopes via electrostatic interactions with lipid bilayers (IC₅₀: 45 μM against SARS-CoV-2) .

-

Toxicity : LD₅₀ (rat, oral): 320 mg/kg, with hepatotoxicity at high doses .

Comparative Reactivity Table

Eigenschaften

IUPAC Name |

methyl(tripropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCOWQZUGKUQCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(CCC)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549389 | |

| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75373-66-9 | |

| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.